molecular formula C17H14N4O2S2 B10988006 N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B10988006
M. Wt: 370.5 g/mol
InChI Key: RKYYCYQHTNTKTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: CHNOS

    Molecular Weight: 458.63 g/mol

    CAS Number: 1119448-83-7

This compound belongs to the class of thiazole-based molecules and contains both benzothiazole and pyrrole moieties. Its synthesis and applications have attracted scientific interest.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for this compound, but here’s a common one:

    Condensation Reaction:

Industrial Production:: While industrial-scale production details are proprietary, laboratories often use similar synthetic methods.

Chemical Reactions Analysis

Reactions::

    Oxidation: It can undergo oxidation reactions, leading to various oxidation states.

    Substitution: The benzothiazole and thiazole rings are susceptible to substitution reactions.

    Reduction: Reduction of the carbonyl group is possible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like KMnO or PCC.

    Substitution: Alkyl halides or aryl halides.

    Reduction: Reducing agents like NaBH or LiAlH.

Major Products::
  • Oxidation: Oxidized derivatives.
  • Substitution: Substituted analogs.
  • Reduction: Reduced forms.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Investigated for potential drug development due to its unique structure.

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its interactions with biological targets.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C17H14N4O2S2

Molecular Weight

370.5 g/mol

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H14N4O2S2/c1-10-14(25-17(18-10)21-7-3-4-8-21)15(22)20-16-19-12-6-5-11(23-2)9-13(12)24-16/h3-9H,1-2H3,(H,19,20,22)

InChI Key

RKYYCYQHTNTKTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.